2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
2-Methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative featuring a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core substituted with a methyl group at position 2 and a 4-methylbenzyl carboxamide moiety.
Properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-9-13(10-8-12)11-19-16(21)18(2)17(22)20-14-5-3-4-6-15(14)23-18/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJXDOHWMNZXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2(C(=O)NC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. Common reagents include 2-aminophenol, 4-methylbenzyl chloride, and various catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods often utilize continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods may involve the use of high-throughput screening to optimize reaction conditions, including temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s key structural variations and their impact on properties are highlighted below through comparisons with analogs (Table 1).
Table 1: Physicochemical and Structural Comparison
*Estimated based on structural similarity.
Key Observations:
Substituent Effects: Lipophilicity: The 4-methylbenzyl group in the target compound increases logP (~3.1) compared to the ethylphenyl analog (logP 2.91) , enhancing membrane permeability but reducing water solubility.
Core Heterocycle Modifications :
- Replacement of benzoxazine’s oxygen with sulfur (benzothiazine in ) increases molar mass (326.41 vs. ~317.36) and polarizability, which may influence target interactions or metabolic stability.
Carboxamide vs.
Pharmacological Implications
- ROR-gamma Modulation : The patent in highlights benzoxazine derivatives as ROR-gamma modulators for autoimmune diseases. The target compound’s 4-methylbenzyl group may enhance binding to hydrophobic pockets in the ROR-gamma ligand-binding domain.
- Balcinrenone (): A structurally complex analog with a fluoro substituent and bicyclic system, suggesting that electron-withdrawing groups and rigid frameworks improve potency.
Structure-Activity Relationship (SAR) Trends
Substituent Bulk : Larger groups (e.g., benzyl vs. ethylphenyl) may improve target affinity but reduce solubility.
Heteroatom Effects : Oxygen in benzoxazine supports hydrogen bonding, while sulfur in benzothiazine may alter redox properties .
logP Optimization : Moderate logP values (~2.9–3.1) balance bioavailability and solubility .
Biological Activity
2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, with the CAS number 861211-46-3, is a compound belonging to the benzoxazine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agriculture.
- Molecular Formula : C18H18N2O3
- Molecular Weight : 310.35 g/mol
- Structure : The compound features a benzoxazine ring with a carboxamide functional group, which is critical for its biological activity.
Pharmacological Potential
Research indicates that derivatives of benzoxazine compounds exhibit various biological activities, including:
- Antagonistic Activity : A study on related compounds demonstrated significant antagonistic effects on serotonin-3 (5HT3) receptors. The introduction of specific substituents at the 2 position of the benzoxazine ring enhanced these activities, suggesting that similar modifications could be beneficial for this compound .
- Antifungal and Antipesticidal Properties : A review highlighted that aryl-fused 1,4-benzoxazine derivatives possess pesticidal properties, including antifungal activities. These findings suggest that this compound may have applications in agricultural chemistry as a pesticide or fungicide .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazines is often linked to their structural characteristics. Notably:
- Substituent Effects : The presence of methyl groups and other substituents on the benzoxazine ring can significantly influence receptor binding affinity and biological activity. For instance, compounds with additional methyl groups at strategic positions showed enhanced antagonistic activities against serotonin receptors .
Case Study 1: Serotonin Receptor Binding
In a comparative analysis of various benzoxazine derivatives, it was found that compounds with specific structural modifications achieved high binding affinities for serotonin receptors. For example, a derivative with two methyl groups at the 2 position exhibited a Ki value of 0.019 nM, indicating potent receptor antagonism .
Case Study 2: Antifungal Activity
A study assessing the antifungal properties of benzoxazine derivatives revealed that certain modifications led to significant antifungal efficacy against common pathogens. The structure of this compound positions it favorably for similar testing .
Synthesis Methods
The synthesis of benzoxazines typically involves cyclization reactions that can be facilitated by various methods including:
- Transition Metal Catalysis : Modern synthetic strategies utilize transition metals to promote ring closure reactions under mild conditions.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing byproducts.
Potential Applications
Given its pharmacological potential and structural characteristics, this compound could be explored for:
- Pharmaceutical Development : Targeting serotonin-related disorders.
- Agricultural Chemistry : Developing new antifungal agents or pesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
